Delfinidin
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Overview
Description
Delphinidin(1-) is an organic anion obtained by selective deprotonation of the 3- and 5-hydroxy groups of delphinidin; major species at pH 7.3. It has a role as an antineoplastic agent, a biological pigment and a plant metabolite. It is a conjugate base of a delphinidin.
Scientific Research Applications
1. Antioxidant and Anti-inflammatory Properties
Delphinidin exhibits significant antioxidant and anti-inflammatory activities. It has been identified as a potent angiogenic inhibitor, particularly effective in inhibiting vascular endothelial growth factor (VEGF)-induced tyrosine phosphorylation of VEGF receptor (VEGFR)-2. This action leads to the inhibition of downstream signaling triggered by VEGFR-2, which is vital for preventing and treating cancer due to its antiangiogenic properties (Lamy et al., 2006).
2. Binding Capabilities with Lactoferrin Peptides
Delphinidin has been studied for its ability to bind with lactoferrin peptides. Research involving eggplant peels extract, which contains delphinidin, indicated that certain peptides can bind delphinidin with varying affinities, impacting fluorescence quenching results. This finding is significant for formulating ingredients and foods with enhanced bioactive-binding properties (Condurache et al., 2020).
3. Neuroprotective Properties
Research involving Europinidin, a derivative of delphinidin, demonstrated neuroprotective properties in a rotenone-activated Parkinson’s disease model in rodents. Europinidin showed effectiveness in decreasing oxidative stress and inflammatory cytokines pathways, suggesting its therapeutic role against Parkinson’s disease-related alterations (Altharawi et al., 2022).
Properties
Molecular Formula |
C15H9O7- |
---|---|
Molecular Weight |
301.23 g/mol |
IUPAC Name |
4-(3,5-dihydroxy-7-oxochromen-2-yl)-2,6-dihydroxyphenolate |
InChI |
InChI=1S/C15H10O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-5,17-21H/p-1 |
InChI Key |
GXJDGHPXUVXIBO-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1O)[O-])O)C2=C(C=C3C(=CC(=O)C=C3O2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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